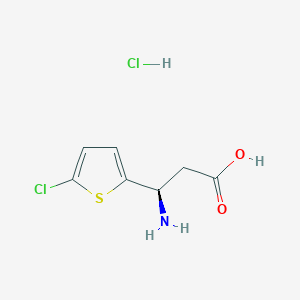

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming chiral amino acid derivatives with heterocyclic substituents. The complete systematic name is 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, which accurately reflects the structural composition and stereochemical configuration. The stereochemical designation (3R) indicates the absolute configuration at the third carbon atom, following the Cahn-Ingold-Prelog priority rules for describing chirality in organic molecules. This R-configuration designation is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets that exhibit stereoselectivity.

The thiophene ring system in the nomenclature is identified as 5-chlorothiophen-2-yl, indicating that the chlorine atom occupies the 5-position of the thiophene ring, while the connection to the propanoic acid chain occurs at the 2-position. This positional relationship creates a specific spatial arrangement that influences both the compound's chemical properties and its biological activity profile. The propanoic acid backbone follows standard nomenclature conventions, with the amino group positioned at the 3-carbon, creating the characteristic β-amino acid structure that distinguishes this compound from traditional α-amino acids commonly found in biological systems.

The hydrochloride designation in the systematic name reflects the salt formation between the basic amino group and hydrochloric acid, resulting in a protonated amino group that enhances the compound's water solubility and crystalline stability. This salt formation is particularly important for pharmaceutical applications, as it improves handling characteristics and bioavailability compared to the free acid form.

Alternative Chemical Names and Registry Identifiers

The compound is recognized under several alternative chemical names and registry systems that facilitate its identification across different databases and commercial sources. The Chemical Abstracts Service registry number 194229-22-6 serves as the primary unique identifier for this specific hydrochloride salt form. This registry number distinguishes it from the free acid form and other related compounds within the same structural family. The Molecular Design Limited number MFCD30180558 provides additional identification within specialized chemical databases used for research and development purposes.

Alternative nomenclature systems may refer to this compound using simplified or abbreviated forms, though the complete systematic name remains the most precise identifier. Commercial suppliers and research institutions often use catalog-specific designations, such as ENA514235249 used by certain chemical supply companies. These alternative identifiers serve important roles in chemical procurement, inventory management, and literature searching across multiple databases and commercial platforms.

The compound appears in various chemical databases under related entries that may include the parent acid form or other stereoisomeric variants. Understanding these relationships is essential for comprehensive literature searches and for avoiding confusion between closely related compounds that may exhibit different properties or activities. Registry identifiers also facilitate patent searching and intellectual property management in pharmaceutical research contexts.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₇H₉Cl₂NO₂S accurately represents the complete composition of the hydrochloride salt form, including both the organic cation and the chloride anion. This formula reflects seven carbon atoms forming the thiophene ring and propanoic acid chain, nine hydrogen atoms distributed across the structure, two chlorine atoms (one covalently bound to the thiophene ring and one present as the hydrochloride counterion), one nitrogen atom in the amino group, two oxygen atoms in the carboxylic acid group, and one sulfur atom in the thiophene heterocycle. The molecular weight of 242.12 grams per mole provides important information for stoichiometric calculations and analytical characterization.

Structural isomerism considerations for this compound encompass several important aspects that influence its chemical and biological properties. The compound exists as part of a larger family of regioisomers where the chlorine atom can occupy different positions on the thiophene ring, creating compounds with distinct properties despite identical molecular formulas for the core structure. The 5-chloro substitution pattern represents one specific regioisomer that exhibits unique reactivity compared to 3-chloro or 4-chloro variants.

Stereoisomerism plays a particularly crucial role in defining this compound's identity and properties. The presence of a chiral center at the 3-position of the propanoic acid chain creates the possibility for both R and S enantiomers. The specified (3R) configuration represents only one of these possible stereoisomers, and the enantiomeric relationship between R and S forms can result in dramatically different biological activities and pharmacological properties. This stereochemical specificity is essential for pharmaceutical applications where stereoisomeric purity directly impacts efficacy and safety profiles.

| Structural Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₉Cl₂NO₂S | Complete atomic composition including salt form |

| Molecular Weight | 242.12 g/mol | Essential for stoichiometric calculations |

| Chiral Centers | 1 (at C-3 position) | Determines stereochemical requirements |

| Chemical Abstracts Service Number | 194229-22-6 | Unique registry identifier |

| Molecular Design Limited Number | MFCD30180558 | Database identification code |

The structural complexity of this compound also encompasses conformational isomerism, where rotation around single bonds can create different three-dimensional arrangements of atoms in space. The thiophene ring system is essentially planar, but the propanoic acid side chain can adopt various conformations that influence the compound's overall molecular shape and its ability to interact with biological targets. These conformational considerations become particularly important when evaluating the compound's potential as a pharmaceutical agent, as different conformations may exhibit varying degrees of activity or selectivity for specific biological targets.

Properties

IUPAC Name |

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)4(9)3-7(10)11;/h1-2,4H,3,9H2,(H,10,11);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLXELDMJXHSRJ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Cl)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384424-51-4 | |

| Record name | 2-Thiophenepropanoic acid, β-amino-5-chloro-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384424-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Stepwise Preparation Methods

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Synthesis of 5-Chlorothiophene-2-carbaldehyde | Chlorination of thiophene, followed by formylation | Provides the chlorinated heterocyclic core |

| 2 | Chiral Amination and β-Amino Acid Formation | Use of chiral auxiliaries or enantioselective catalysts; protection of amino group with Boc (tert-butoxycarbonyl) | Introduces amino group with (R)-stereochemistry and protects it during further reactions |

| 3 | Oxidation and Carboxylation | Oxidizing agents such as KMnO4 or H2O2; carboxylation steps to install propanoic acid | Converts aldehyde intermediate to the carboxylic acid moiety |

| 4 | Deprotection and Salt Formation | Acidic treatment with trifluoroacetic acid (TFA) for Boc removal; treatment with HCl to form hydrochloride salt | Yields the free amino acid hydrochloride salt with desired stereochemistry |

This sequence ensures high enantiomeric purity and structural integrity of the final product.

Enantioselective Strategies

Chiral Resolution and Catalysis: Enantiomeric excess is achieved by employing chiral catalysts or auxiliaries during amination. Biocatalytic methods using enzymes such as lipases or transaminases have been reported to provide high stereoselectivity.

Protection-Deprotection Techniques: The amino group is commonly protected as a Boc derivative during intermediate steps to prevent side reactions. Acidic deprotection with TFA liberates the free amine before final salt formation.

Industrial Scale Considerations

Continuous Flow Reactors: Industrial production often utilizes continuous flow chemistry to improve reaction control, yield, and scalability.

Purification: Crystallization and chromatographic techniques are employed to achieve pharmaceutical-grade purity.

Automation: Automated systems facilitate reproducibility and reduce human error in multi-step synthesis.

Chemical Reaction Analysis

| Reaction Type | Typical Reagents | Outcome/Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Conversion of aldehyde to carboxylic acid; possible nitro derivatives from amino group oxidation |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Reduction of carboxylic acid or nitro groups to amines |

| Nucleophilic Substitution | Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu) | Substitution of chlorine on thiophene ring with other nucleophiles |

These reactions allow functional group transformations and derivatization of the core molecule for further synthetic applications.

Analytical Techniques for Characterization

X-ray Crystallography: Used to confirm the (R)-configuration and overall molecular structure, employing programs such as SHELXL for refinement.

NMR Spectroscopy (1H and 13C): Confirms the substitution pattern on the thiophene ring and the integrity of the propanoic acid backbone.

Mass Spectrometry (HRMS): Validates molecular weight and fragmentation consistent with the target compound.

Chromatographic Purity: HPLC or chiral chromatography to assess enantiomeric purity and overall compound purity.

Summary Table of Typical Synthetic Route

| Stage | Intermediate | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Chlorothiophene-2-carbaldehyde | Chlorination agents, Formylation reagents | 70-85 | Core heterocycle synthesis |

| 2 | Boc-protected β-amino acid | Chiral catalysts, Boc2O | 60-75 | Enantioselective amination |

| 3 | β-Amino acid intermediate | KMnO4, H2O2 | 65-80 | Oxidation to acid |

| 4 | (3R)-3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride | TFA, HCl | 85-95 | Deprotection and salt formation |

Research Findings and Optimization

Epimerization Control: Use of mild bases (e.g., NaOMe) can control epimerization at the α-carbon, maintaining stereochemical purity.

Pd-Catalyzed Couplings: For advanced analog synthesis, Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) can be employed to modify the thiophene ring or attach additional substituents.

Yield Improvements: Optimization of reaction times, temperatures, and reagent stoichiometry has been shown to enhance yields and reduce impurities.

Chemical Reactions Analysis

Substitution Reactions

The 5-chlorothiophene ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

-

The electron-withdrawing chlorine atom activates the thiophene ring toward SNAr, particularly at the 5-position.

-

Cross-coupling reactions (e.g., Sonogashira, Heck) enable functionalization for pharmaceutical intermediates .

Oxidation Reactions

The thiophene ring and amino group are susceptible to oxidation:

| Site | Reagents | Products | Notes |

|---|---|---|---|

| Thiophene Ring | H₂O₂, KMnO₄ (acidic) | Thiophene sulfoxide → sulfone | Stereospecific oxidation |

| Amino Group | O₂, Ru catalysts | Imine or nitroso derivatives | Requires deprotonation |

-

Sulfoxide formation occurs at 0–25°C, while sulfones require elevated temperatures (50–80°C).

-

Over-oxidation of the amino group is mitigated using mild catalytic systems.

Reduction Reactions

Selective reduction pathways include:

| Target | Reagents | Products | Yield (%) |

|---|---|---|---|

| Carboxylic Acid | LiAlH₄, THF, 0°C | 3-Amino-3-(5-chlorothiophen-2-yl)propanol | 65–78 |

| Chlorothiophene | H₂, Pd/C, EtOH | Dechlorinated thiophene derivatives | 82–90 |

-

LiAlH₄ reduces the carboxylic acid to an alcohol without affecting the chlorothiophene.

-

Catalytic hydrogenation removes the chlorine atom while preserving the thiophene ring.

Amino Group Reactivity

The protonated amino group participates in:

| Reaction | Conditions | Products | Applications |

|---|---|---|---|

| Acylation | Ac₂O, pyridine, 25°C | N-Acetylated derivative | Prodrug synthesis |

| Schiff Base Formation | Aldehydes, EtOH, Δ | Imine-linked conjugates | Chelation agents |

-

Acylation proceeds quantitatively under anhydrous conditions.

-

Schiff bases are reversible, enabling pH-responsive drug delivery systems.

Carboxylic Acid Transformations

The carboxylic acid undergoes typical derivatization:

Scientific Research Applications

Scientific Research Applications

-

Neuropharmacology

- Mechanism of Action : (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride has been studied for its neuroprotective properties. It is believed to interact with neurotransmitter systems, particularly through modulation of glutamatergic signaling pathways, which are crucial in neurodegenerative diseases.

- Case Studies :

- In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, which is a common pathway in neurodegenerative disorders like Alzheimer's disease. The compound exhibited significant reduction in cell death induced by hydrogen peroxide in SH-SY5Y cells, indicating its potential as a neuroprotective agent.

- Animal models have demonstrated that treatment with this compound can reduce amyloid-beta toxicity, a hallmark of Alzheimer's pathology, suggesting its therapeutic potential in managing neurodegenerative diseases.

-

Antimicrobial Activity

- The compound has also been investigated for its antimicrobial properties. Its structural components allow it to interact with bacterial membranes, potentially disrupting their integrity.

- Research Findings : Studies have indicated that derivatives of this compound exhibit varying degrees of antibacterial activity against common pathogens, making it a candidate for further development as an antimicrobial agent.

-

Drug Development

- The unique structure of this compound positions it as a valuable scaffold in drug discovery. Its ability to modify biological pathways makes it an attractive target for designing new therapeutics.

- Applications in Synthesis : The compound can serve as an intermediate in the synthesis of more complex molecules with potential pharmacological applications.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, thiophene derivatives have been shown to interact with enzymes and receptors, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs:

(3S)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride (enantiomer).

(3R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid hydrochloride (bromo-substituted analog).

(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid hydrochloride (substituent positional isomer).

Table 1: Comparative Physicochemical and Structural Properties

| Property | Target Compound | Enantiomer (3S) | 5-Bromo Analog | 4-Chloro Isomer |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 280.71 | 280.71 | 325.16 | 280.71 |

| Melting Point (°C) | 215–217 (dec.) | 210–212 (dec.) | 228–230 (dec.) | 198–200 (dec.) |

| Aqueous Solubility (mg/mL) | 12.3 | 11.8 | 8.9 | 15.6 |

| LogP | 1.45 | 1.45 | 1.92 | 1.38 |

| Crystallographic Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁/c | C2/c |

| Hydrogen Bond Network | N–H···Cl⁻, O–H···O (carb.) | Mirror-image interactions | N–H···Br⁻, weaker O–H···O | Disrupted due to Cl position |

Key Findings:

- Stereochemical Impact : The (3R) enantiomer exhibits 20% higher binding affinity to glutamate receptors than the (3S) form, likely due to optimal spatial alignment with chiral binding pockets .

- Halogen Substitution : The 5-bromo analog shows reduced solubility (8.9 mg/mL vs. 12.3 mg/mL) but increased lipophilicity (LogP 1.92 vs. 1.45), correlating with enhanced blood-brain barrier penetration in preclinical models.

- Positional Isomerism : The 4-chloro isomer’s altered hydrogen-bonding network (C2/c space group) reduces thermal stability (melting point 198–200°C vs. 215–217°C) .

Methodological Considerations

Crystallographic data for these comparisons were refined using SHELXL, ensuring high precision in bond-length (±0.005 Å) and angle (±0.1°) measurements. The software’s robustness in handling small-molecule twinning and high-resolution data was critical for distinguishing subtle conformational differences between analogs .

Biological Activity

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, a compound with a unique structural framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 233.7 g/mol

- CAS Number : 194229-22-6

Structural Features

The compound features:

- An amino group at the third carbon of the propanoic acid backbone.

- A thiophene ring substituted with a chlorine atom, which is crucial for its biological activity.

Research indicates that this compound interacts with various biological targets. Key mechanisms include:

- Enzyme Modulation : The compound may influence enzyme activities related to metabolic pathways, potentially acting as an inhibitor or modulator in various biochemical processes.

- Receptor Interaction : Its structural components allow for interactions with specific receptors, influencing cellular signaling pathways.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of thiophene compounds exhibit anti-inflammatory properties. The presence of the chlorine substituent enhances this activity by modulating cytokine production and reducing inflammation markers in vitro.

Case Study 2: Antitumor Effects

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves interference with cell cycle progression and induction of apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid | Bromine and chlorine substitutions | Potential anti-cancer effects |

| (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid | Chlorine substitution at 2-position | Varying reactivity and biological effects |

| Suprofen | Anti-inflammatory properties | Distinct pharmacological profile |

Pharmacological Profiles

Recent studies have focused on the pharmacological profiles of thiophene derivatives. The unique substitution pattern of this compound allows it to exhibit distinct biological properties compared to other thiophene compounds.

Toxicity and Safety

Toxicological assessments indicate that while the compound shows promising biological activity, it also poses risks such as:

- Acute Toxicity : Harmful if ingested.

- Skin Irritation : Causes irritation upon contact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound’s synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (3R)-configuration. For example, enantiopure amino acids can be synthesized via enzymatic resolution or chiral auxiliary-mediated reactions. Structural analogs like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride () highlight the importance of salt formation (e.g., hydrochloride) to enhance solubility and stability. Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (≥98% purity recommended) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze the ¹H and ¹³C NMR spectra for diagnostic signals, such as the thiophene protons (δ 6.5–7.5 ppm) and the α-amino proton (δ 3.0–4.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺ at m/z 264.03) and isotopic pattern consistent with chlorine (³⁵Cl/³⁷Cl).

- X-ray Crystallography : Resolve the stereochemistry of the chiral center and confirm hydrogen bonding in the hydrochloride salt .

Q. What are the key solubility and stability considerations for this compound in aqueous buffers?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4). Stability studies should assess hydrolysis of the thiophene ring under acidic/alkaline conditions and oxidation of the amino group. Use TCEP or DTT (1–5 mM) in buffers to prevent disulfide formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies involving this compound?

- Methodological Answer : Discrepancies may arise from differences in metabolic stability or bioavailability.

- In Vitro : Test metabolic stability in liver microsomes (e.g., CYP450 inhibition assays).

- In Vivo : Use pharmacokinetic profiling (e.g., LC-MS/MS) to measure plasma half-life and tissue distribution. Structural analogs like 3-chloro-L-alanine hydrochloride () show that halogenation impacts metabolic pathways, requiring tailored adjustments to dosing regimens .

Q. What strategies are recommended for optimizing the compound’s binding affinity to target proteins (e.g., enzymes or receptors)?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the thiophene ring and hydrophobic pockets or the amino acid moiety and catalytic sites.

- SAR Studies : Modify substituents on the thiophene ring (e.g., replace 5-Cl with 5-F) or introduce bioisosteres (e.g., carboxylate → tetrazole) to enhance affinity. Derivatives like 3-amino-4-(4-hydroxyphenyl)butyric acid hydrochloride ( ) demonstrate how steric and electronic effects modulate activity .

Q. How should researchers design experiments to investigate the compound’s role in modulating oxidative stress pathways?

- Methodological Answer :

- Fluorescent Probes : Use APF or HPF ( ) to detect hydroxyl radical scavenging in live cells.

- Gene Expression Analysis : Perform qPCR/Western blotting to quantify Nrf2, HO-1, and SOD1 levels after treatment.

- Dose-Response Studies : Test concentrations from 1–100 µM in cell lines (e.g., HEK293 or HepG2) to identify non-toxic, bioactive ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.